molecular formula C19H19NO4 B7682021 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid

4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid

Cat. No. B7682021
M. Wt: 325.4 g/mol
InChI Key: PLGOTAQHKZBURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid, also known as HIBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HIBA is a derivative of indene-2-carboxylic acid and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid is not fully understood. However, it has been proposed that 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid binds to metal ions through its carbonyl and amino groups, resulting in the formation of a complex. This complex can then emit fluorescence, which can be detected and quantified.
Biochemical and Physiological Effects:
4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid has been found to exhibit various biochemical and physiological effects. It has been reported to have antioxidant properties, which can help to reduce oxidative stress in cells. Additionally, 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. Furthermore, 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid has been found to have antimicrobial properties, which can help to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid in lab experiments is its high selectivity and sensitivity towards certain metal ions. This property makes it an ideal fluorescent probe for the detection of metal ions in biological samples. However, one of the limitations of using 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid is its potential cytotoxicity. 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid. One of the areas of research is the development of 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid-based diagnostic tools for various diseases. Another area of research is the development of 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid-based therapeutics for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid and its potential applications in various fields.
In conclusion, 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high selectivity and sensitivity towards certain metal ions make it an ideal fluorescent probe for the detection of metal ions in biological samples. However, its potential cytotoxicity at high concentrations can limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid and its potential applications in various fields.

Synthesis Methods

The synthesis of 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid can be achieved through the reaction of indene-2-carboxylic acid with ethylenediamine and 4-nitrobenzoyl chloride. This reaction results in the formation of 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid as a white crystalline powder. The purity of 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid can be improved through recrystallization.

Scientific Research Applications

4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. 4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid has been found to exhibit high selectivity and sensitivity towards certain metal ions, such as copper and iron. This property has led to its potential use in the development of diagnostic tools for various diseases.

properties

IUPAC Name

4-[2-[(2-hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-17(22)14-7-5-13(6-8-14)9-10-20-18(23)19(24)11-15-3-1-2-4-16(15)12-19/h1-8,24H,9-12H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGOTAQHKZBURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C(=O)NCCC3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.